4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-cyclopropylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluoropyrimidine and cyclopropylpyrimidine moieties, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-cyclopropylpyrimidine involves multiple steps, starting with the preparation of the fluoropyrimidine and cyclopropylpyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-cyclopropylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), sodium borohydride (NaBH₄), and various amines . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-c
Properties
Molecular Formula |
C19H22FN5O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C19H22FN5O/c20-15-7-21-18(22-8-15)26-11-19-5-1-2-14(19)9-25(10-19)17-6-16(13-3-4-13)23-12-24-17/h6-8,12-14H,1-5,9-11H2 |
InChI Key |
AMYFTJSLWQAZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=NC(=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.